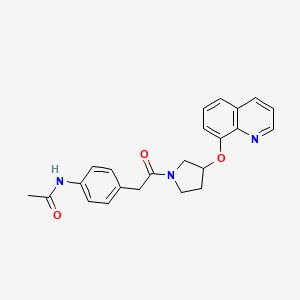

N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[2-oxo-2-(3-quinolin-8-yloxypyrrolidin-1-yl)ethyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-16(27)25-19-9-7-17(8-10-19)14-22(28)26-13-11-20(15-26)29-21-6-2-4-18-5-3-12-24-23(18)21/h2-10,12,20H,11,13-15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPFDPLVOBLYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

Pyrrolidine Ring Formation: The pyrrolidine ring is often synthesized via the reaction of a suitable amine with a diketone, followed by cyclization.

Linking the Quinoline and Pyrrolidine: The quinoline derivative is reacted with a halogenated ethyl compound to introduce the ethyl bridge.

Acetamide Formation: The final step involves the acylation of the phenyl group with acetic anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives of the original compound.

Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

The compound features a quinoline moiety linked to a pyrrolidine ring through an ether linkage, which is critical for its biological interactions. The structural complexity allows for diverse interactions with biological targets.

Medicinal Chemistry

N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide has shown potential as a candidate for drug development due to its structural characteristics that suggest biological activity. The quinoline scaffold is known for its role in various pharmacological applications, including:

- Anticancer Activity : Research indicates that compounds containing quinoline derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that related compounds can significantly alter cellular cycle distribution and promote apoptotic death in HepG2 cell lines, suggesting that this compound may exhibit similar effects through mechanisms involving caspase activation .

Antimicrobial Properties

Quinoline derivatives are recognized for their antimicrobial properties. The compound may serve as a lead structure for developing new antimicrobial agents due to its ability to interact with bacterial enzymes or receptors, potentially disrupting their function.

Neuropharmacology

The pyrrolidine component of the compound suggests possible neuropharmacological applications. Compounds that share structural similarities have been investigated for their effects on neurotransmitter systems, making this compound a candidate for further exploration in treating neurological disorders.

Enzyme Inhibition Studies

Given the complex structure of this compound, it may act as an enzyme inhibitor. Studies on similar compounds have shown that they can inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of quinoline-based hybrids demonstrated significant cytotoxic activity against various cancer cell lines. The findings indicated that the introduction of the pyrrolidine moiety enhanced the overall efficacy of the compounds tested, leading to increased apoptosis rates and cell cycle arrest .

Case Study: Antimicrobial Efficacy

Research into quinoline derivatives has revealed notable antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. These studies highlight the potential of this compound as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity.

Pathways Involved: It interferes with signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Comparison with Similar Compounds

Key Observations :

- The target compound shares structural motifs with 6m (quinoline core) and AG023PSY (pyrrolidine-acetamide linkage) but differs in substituent placement and functional groups.

- Synthetic yields for analogs vary widely (e.g., 10–53%), suggesting that the target compound’s synthesis may require optimization depending on reaction conditions .

Table 2: Bioactivity and Hazard Profiles

Key Observations :

- The target compound’s quinoline-pyrrolidine scaffold may enhance bioactivity compared to natural pyrrolidine diones, which show weak cytotoxicity .

- Safety hazards (e.g., skin/eye irritation) observed in AG023PSY suggest that the target compound’s phenoxy and pyrrolidine groups may require careful handling .

Structure-Activity Relationship (SAR) Insights

- Quinoline Modifications: Bromine substitution at the 6-position in 6m may enhance electronic effects but reduce solubility compared to the target’s 8-yloxy group .

- Heterocyclic Amines: Piperidine (in 6m) vs.

- Acetamide Linkers : The phenylacetamide group in the target compound may improve metabolic stability compared to propionitrile derivatives (e.g., 3a ) .

Biological Activity

N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C23H23N3O3

- Molecular Weight : 389.4470 g/mol

- CAS Number : 1903268-96-1

The structural formula features a quinoline moiety linked to a pyrrolidine ring and an acetamide group, which is significant for its bioactivity.

1. Cytotoxicity and Apoptosis Induction

Research indicates that compounds with similar quinoline scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of quinoline can induce apoptosis in HepG2 cells by modulating the cellular cycle and increasing active caspase levels, which are critical markers for apoptotic pathways. Specifically, one study noted a 5.81-fold increase in active caspase 9 in treated cells compared to controls, suggesting that this compound may similarly affect cell viability through apoptotic mechanisms .

The mechanism of action for this compound involves interaction with specific molecular targets:

- DNA Intercalation : The quinoline component can intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The pyrrolidine ring enhances binding affinity to enzymes or receptors, potentially inhibiting their activity.

This dual mechanism may contribute to both anticancer properties and neuroprotective effects observed in preliminary studies.

Table 1: Summary of Biological Activities

3. Neuropharmacological Potential

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. For example, compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress-induced damage. This suggests that the compound might be effective in treating neurodegenerative diseases by mitigating oxidative stress and enhancing neuronal survival .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing N-(4-(2-oxo-2-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethyl)phenyl)acetamide?

The synthesis involves multi-step organic reactions, including:

- Quinoline-pyrrolidine coupling : Reaction of quinolin-8-ol with a pyrrolidine derivative under nucleophilic substitution conditions, requiring precise temperature control (0–5°C) and catalysts like piperidine .

- Acetamide introduction : Coupling the intermediate with 4-(2-oxoethyl)phenylacetamide via amide bond formation, optimized using polar aprotic solvents (e.g., DMF) and carbodiimide coupling agents .

- Purification : Chromatography (HPLC or column) and recrystallization are critical for isolating the final compound with >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, particularly the quinoline-pyrrolidine linkage and acetamide substitution .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) verify purity and detect intermediates .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed vs. calculated m/z) and fragmentation patterns .

Q. How does the fluorine atom in related analogs influence stability and electronic properties?

Substituents like fluorine enhance metabolic stability by reducing oxidative degradation. For example, fluorinated analogs exhibit longer half-lives in microsomal assays due to decreased CYP450-mediated metabolism . Electronic effects are confirmed via computational studies (DFT), showing fluorine’s electron-withdrawing nature stabilizes the pyrrolidine ring’s conformation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

| Modification | Impact on Activity | Reference |

|---|---|---|

| Quinoline substitution | 8-Oxyquinoline enhances DNA intercalation but reduces solubility; 6-fluoro analogs improve kinase inhibition . | |

| Pyrrolidine ring | N-methylation increases membrane permeability (logP +0.5) but may reduce target binding . | |

| Acetamide chain | Bulky aryl groups (e.g., 4-methylphenyl) improve selectivity for serine/threonine kinases over tyrosine kinases . |

Q. What experimental strategies resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT) to distinguish direct target engagement vs. off-target effects .

- Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from compound degradation in cellular models .

- Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to validate binding modes and explain potency differences .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Molecular dynamics (MD) simulations : Predict binding free energy (ΔG) for quinoline-pyrrolidine interactions with ATP-binding pockets .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F) and blood-brain barrier penetration, prioritizing derivatives with balanced logP (2–4) and PSA <90 Ų .

Q. What crystallographic techniques confirm the compound’s 3D structure and stereochemistry?

- Single-crystal X-ray diffraction : Resolves absolute configuration, particularly for chiral pyrrolidine centers. For example, a monohydrate crystal structure (CCDC entry) confirmed hydrogen bonding between the acetamide carbonyl and water .

- Powder XRD : Monitors polymorphic forms during scale-up to ensure batch consistency .

Methodological Considerations

Q. How to design dose-response experiments for in vivo efficacy studies?

- Pharmacokinetic profiling : Conduct tiered dosing (1–100 mg/kg) in rodents, with plasma sampling at 0, 1, 4, 8, 24h to establish Cmax, Tmax, and AUC .

- Toxicity thresholds : Use acute toxicity data (e.g., LD₅₀ from Safety Data Sheets) to define the maximum tolerated dose (MTD) .

Q. What strategies mitigate synthetic challenges (e.g., low yields in pyrrolidine coupling)?

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, solvent, stoichiometry) via response surface methodology .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.